molecular formula C16H14N4 B14229294 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- CAS No. 824968-76-5

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-

Cat. No.: B14229294
CAS No.: 824968-76-5
M. Wt: 262.31 g/mol
InChI Key: BDKDWYNLOASLPX-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- can be achieved through several methods. One common approach involves the condensation of an aromatic amine with an aromatic aldehyde and pyrazolone in the presence of a suitable catalyst. This reaction typically occurs in a solvent such as ethylene glycol and requires heating for a specific duration .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific substitution pattern and the presence of the pyrrole ring. This unique structure contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

824968-76-5

Molecular Formula

C16H14N4

Molecular Weight

262.31 g/mol

IUPAC Name

3-methyl-5-(1-methylpyrrol-2-yl)-2H-pyrazolo[4,3-c]isoquinoline

InChI

InChI=1S/C16H14N4/c1-10-14-16(19-18-10)12-7-4-3-6-11(12)15(17-14)13-8-5-9-20(13)2/h3-9H,1-2H3,(H,18,19)

InChI Key

BDKDWYNLOASLPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=CC=CN4C

Origin of Product

United States

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